molecular formula C19H16N2O2 B398399 N-(9-ethyl-9H-carbazol-3-yl)-2-furamide

N-(9-ethyl-9H-carbazol-3-yl)-2-furamide

Cat. No.: B398399
M. Wt: 304.3g/mol
InChI Key: BMWOLMXPIMAROR-UHFFFAOYSA-N
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Description

N-(9-Ethyl-9H-carbazol-3-yl)-2-furamide is a carbazole-derived compound characterized by a 9-ethyl-substituted carbazole core linked to a 2-furamide group at the 3-position. Carbazole derivatives are renowned for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties .

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)furan-2-carboxamide

InChI

InChI=1S/C19H16N2O2/c1-2-21-16-7-4-3-6-14(16)15-12-13(9-10-17(15)21)20-19(22)18-8-5-11-23-18/h3-12H,2H2,1H3,(H,20,22)

InChI Key

BMWOLMXPIMAROR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C4=CC=CC=C41

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide typically involves the reaction of 9-ethyl-9H-carbazole with furan-2-carboxylic acid or its derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: The furan ring can participate in electrophilic substitution reactions, while the carbazole moiety can undergo nucleophilic substitution.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxidized derivatives of the furan ring.

    Reduction: Formation of reduced derivatives of the carbazole moiety.

    Substitution: Formation of substituted carbazole or furan derivatives.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide involves its interaction with molecular targets and pathways. Carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbazole derivatives exhibit structural and functional diversity depending on substituents. Below is a systematic comparison of N-(9-ethyl-9H-carbazol-3-yl)-2-furamide with structurally or functionally related compounds.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Activities References
This compound 9-Ethylcarbazole 3-position: 2-furamide Antimicrobial (hypothetical), electronic modulation
AJ2-31 9-Ethylcarbazole 3-position: Butyramide + benzimidazole SLC15A4 inhibition, anti-inflammatory
AF3442 9-Ethylcarbazole 3-position: 2-(Trifluoromethyl)benzamide Microsomal PGE synthase-1 inhibition
9-Ethyl-3-(phenoxy)acetamide 9-Ethylcarbazole 3-position: Phenoxyacetamide Broad-spectrum antifungal activity
3,6-Bis(benzofuroyl)-9-ethylcarbazole 9-Ethylcarbazole 3,6-positions: Benzofuroyl groups Antimicrobial, fluorescence properties
Triphenylamine-pyrimidine derivatives Triphenylamine Pyrimidine core + substituents High fluorescence quantum yield (Φ = 0.86)

Key Findings

Antimicrobial Activity: The phenoxyacetamide derivative (Table 1) exhibits potent antifungal activity by targeting fungal plasma membrane ATPases, suggesting that carbazole amides with electron-rich aromatic groups enhance membrane interaction . In contrast, bis(benzofuroyl)-carbazoles show activity against Gram-positive bacteria, likely due to planar benzofuran moieties enabling DNA intercalation . This compound’s furamide group, being smaller than benzofuroyl, may limit steric hindrance but reduce DNA binding efficacy.

Enzyme Inhibition: AF3442, a benzamide derivative, inhibits microsomal prostaglandin E synthase-1 (IC₅₀ = 0.8 μM) via hydrophobic interactions with the benzamide’s trifluoromethyl group . AJ2-31, a butyramide-benzimidazole hybrid, targets SLC15A4 transporters, indicating that carbazole-linked amides with bulky substituents enhance target specificity .

Photophysical Properties: Triphenylamine-pyrimidine derivatives outperform 9-ethylcarbazole analogs in fluorescence quantum yield (Φ = 0.86 vs. <0.5 for carbazoles) due to stronger electron-donating effects . Bis(benzofuroyl)-carbazoles exhibit red-shifted emission (λₑₘ = 450 nm) compared to monosubstituted analogs, suggesting that the 2-furamide group in the target compound may offer moderate Stokes shifts suitable for bioimaging .

Synthetic Accessibility: Carbazole amides are typically synthesized via nucleophilic substitution (e.g., coupling chloroacetamide intermediates with phenols or amines) . The 2-furamide group’s introduction may require milder conditions than benzofuroyl or benzimidazole derivatives, which involve multi-step cyclization .

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